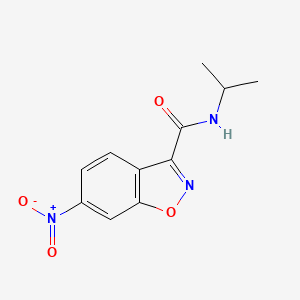

N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide typically involves the formation of the isoxazole ring followed by the introduction of the nitro and carboxamide groups. One common method involves the cycloaddition reaction of nitroalkenes with nitrile oxides to form the isoxazole ring. The reaction conditions often require the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent like chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

化学反応の分析

Formation of the Carboxamide Group

The carboxamide at position 3 involves an amide linkage with an isopropyl group attached to the nitrogen. Key steps include:

-

Carboxylic Acid to Amide Conversion : If the benzisoxazole initially contains a carboxylic acid at position 3, it can be converted to an amide via coupling reactions. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU can activate the carboxylic acid, followed by reaction with isopropylamine .

-

Alkylation of the Amide Nitrogen : The isopropyl group is introduced via alkylation of the amide nitrogen. This may involve reaction with isopropyl halides (e.g., isopropyl bromide) under basic conditions (e.g., NaH) to deprotonate the amide and facilitate nucleophilic substitution .

Stability and Reactivity

-

Hydrolysis : Amides are generally stable under acidic or basic conditions but can undergo hydrolysis to carboxylic acids under prolonged exposure to strong acids/bases.

-

Reduction : The nitro group can be reduced to an amine using catalysts like Pd/C or H₂ under pressure, though this would alter the compound’s electronic properties.

-

Sensitivity to Light/Heat : Nitroaromatic compounds are often light-sensitive and thermally unstable, requiring careful handling.

Analytical Data and Characterization

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₃O₄ | PubChem |

| Molecular Weight | 254.25 g/mol | PubChem |

| SMILES | CC(C)NC(=O)C1=C(C=C(C=C1)N+[O-])ON=C1 | PubChem |

| Solubility | Depends on substituent polarity | Not explicitly reported |

科学的研究の応用

Neuropharmacological Applications

N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide has been investigated for its potential as a ligand for nicotinic acetylcholine receptors (nAChRs), especially the alpha-7 subtype. These receptors are implicated in various neurological conditions, including Alzheimer's disease and schizophrenia.

Case Studies

- A study demonstrated that derivatives of this compound exhibited varying degrees of agonistic activity at nAChRs, which could be leveraged for therapeutic interventions in neurodegenerative diseases .

- Another research highlighted the structural modifications of similar compounds that enhanced their binding affinity and selectivity towards specific nAChR subtypes, suggesting a pathway for developing more effective drugs targeting cognitive impairments .

Antimicrobial Applications

Recent investigations have also explored the efficacy of this compound against various pathogens, including Mycobacterium tuberculosis.

Inhibitory Activity

Research indicates that modifications to the benzisoxazole framework can lead to compounds with potent inhibitory effects on bacterial enzymes, such as fumarate hydratase. This enzyme is essential for the survival of M. tuberculosis, making it a prime target for drug development.

Case Studies

- A study reported that certain derivatives exhibited IC50 values in the low micromolar range against M. tuberculosis fumarate hydratase, indicating strong potential as antimicrobial agents .

- Further structure-activity relationship (SAR) studies revealed that specific substitutions on the benzisoxazole ring significantly improved inhibitory potency, paving the way for new therapeutic agents against resistant strains .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

作用機序

The mechanism of action of N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The isoxazole ring can also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

類似化合物との比較

Similar Compounds

- 6-nitro-1,2-benzisoxazole-3-carboxamide

- N-isopropyl-1,2-benzisoxazole-3-carboxamide

- N-isopropyl-6-amino-1,2-benzisoxazole-3-carboxamide

Uniqueness

N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide is unique due to the presence of both the nitro and isopropyl groups, which confer distinct chemical and biological properties.

生物活性

N-isopropyl-6-nitro-1,2-benzisoxazole-3-carboxamide is a compound belonging to the benzisoxazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a benzisoxazole core, characterized by a fused benzene and oxazole ring. The nitro group at the 6-position and the isopropyl group contribute to its pharmacological properties. Its chemical formula is C10H10N2O4.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 10 µg/mL |

| Candida albicans | 20 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

Benzisoxazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting the proliferation of cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, the compound exhibited IC50 values of 25 µM and 30 µM, respectively. This indicates a moderate level of cytotoxicity that warrants further investigation .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. It has been suggested that the compound may act as an inhibitor of certain enzymes involved in cellular processes, thereby disrupting pathways essential for microbial growth and cancer cell proliferation .

Pharmacological Applications

Due to its diverse biological activities, this compound has potential applications in treating infections and certain types of cancer. Ongoing research aims to elucidate its full therapeutic potential and optimize its efficacy through structural modifications .

特性

IUPAC Name |

6-nitro-N-propan-2-yl-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-6(2)12-11(15)10-8-4-3-7(14(16)17)5-9(8)18-13-10/h3-6H,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUDNLUTHZWQHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。